N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19NO5S and its molecular weight is 349.4. The purity is usually 95%.
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Scientific Research Applications
Vasospasm Treatment Research
One significant application of this compound is in the context of treating vasospasm, particularly following subarachnoid hemorrhage (SAH). Research demonstrated the effectiveness of oral treatment with certain endothelin receptor antagonists, including similar compounds, in preventing SAH-induced delayed cerebral vasospasm. This research supports the potential use of such compounds in human treatments for vasospasm resulting from SAH (Zuccarello et al., 1996).
Antimycobacterial Activity
Another research area involves the antimycobacterial properties of compounds with a similar structure. A study found that certain thiourea derivatives bearing benzenesulfonamide moiety exhibited significant activity against Mycobacterium tuberculosis. This suggests the potential of these compounds in tuberculosis treatment (Ghorab et al., 2017).
Antibacterial Agents
Research into N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides revealed their potential as antibacterial agents. These compounds showed moderate inhibition against Gram-bacterial strains, indicating their potential in developing new antibacterial treatments (Rehman et al., 2016).
Anti-Inflammatory and Analgesic Applications
Studies have also explored the anti-inflammatory and analgesic potential of derivatives of similar compounds. Investigations revealed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Anticonvulsant Activity
Research into benzo[1,3]dioxol-5-yloxy-N′-(4-substituted benzylidene)acetohydrazide derivatives highlighted their anticonvulsant activity. These studies suggested the potential mechanism of action may be related to the augmentation of GABAergic activity (Singh & Tripathi, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds have been reported to interact with microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
Similar compounds have been reported to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure . This causes a mitotic blockade and induces cell apoptosis .
Biochemical Pathways
This can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines . This suggests that the compound may have a significant antiproliferative effect.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-3-4-13(2)17(9-12)24(19,20)18-7-8-21-14-5-6-15-16(10-14)23-11-22-15/h3-6,9-10,18H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLUCVZDSZGBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.